molecular formula C13H7F3N2 B1396861 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-19-9

4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No. B1396861
M. Wt: 248.2 g/mol
InChI Key: XTEGVOYCKWQTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile” is a chemical compound that has been studied as a potential inhibitor of cathepsin S, a cysteine protease . The N3 nitrogen of the pyrimidine-2-carbonitrile is critical for its cathepsin cysteine protease inhibition .

Scientific Research Applications

1. Chemical Synthesis and Material Science

  • Synthesis of Aromatic Diiodide Compounds : A study highlighted the synthesis of a new aromatic diiodide compound, 2,6-bis(4-iodophenyl)-4-(4-trifluoromethylphenyl)pyridine, and its application in creating new aromatic fluorinated poly(pyridine amide)s. These polyamides exhibited high thermal behavior and were classified as "self-extinguishing polymers" due to their inherent viscosities and high thermal stability, making them potentially useful in material science applications (Xie et al., 2022).

2. Pharmaceutical and Medicinal Chemistry

  • Inhibitors of SARS-CoV-2 RdRp : A compound structurally similar to 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile was studied for its potential as an inhibitor of the SARS-CoV-2 RdRp enzyme. The study involved synthesis, physicochemical, quantum chemical modeling, and molecular docking analysis. This work suggested potential applications in the development of therapeutic agents against COVID-19 (Venkateshan et al., 2020).

3. Corrosion Inhibition

  • Synthesis of Pyrazolopyridine Derivatives : A study reported the synthesis of pyrazolopyridine derivatives, including compounds similar to 4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile, and investigated their potential as corrosion inhibitors for mild steel in acidic environments. The derivatives demonstrated significant inhibition properties, indicating their potential application in corrosion protection (Dandia et al., 2013).

properties

IUPAC Name

4-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2/c14-13(15,16)11-3-1-2-9(6-11)10-4-5-18-12(7-10)8-17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGVOYCKWQTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(3-Trifluoromethylphenyl)pyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.